molecular formula C7H15NO2 B1343744 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol CAS No. 889949-63-7

2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol

Cat. No.: B1343744
CAS No.: 889949-63-7
M. Wt: 145.2 g/mol
InChI Key: XOJUNYXOESDYTH-UHFFFAOYSA-N
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Description

2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol is an organic compound that features a tetrahydropyran ring substituted with an amino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol can be achieved through several methods. One common approach involves the reaction of tetrahydropyran derivatives with amino alcohols under controlled conditions. For instance, the reaction of tetrahydro-2H-pyran-4-carboxaldehyde with aminoethanol in the presence of a suitable catalyst can yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield aldehydes or ketones, while reduction can produce primary or secondary amines .

Scientific Research Applications

2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow the compound to form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(tetrahydro-2H-pyran-4-yl)methanol
  • 2-Amino-2-(tetrahydro-2H-pyran-4-yl)propane-1,3-diol

Uniqueness

2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-amino-2-(oxan-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c8-7(5-9)6-1-3-10-4-2-6/h6-7,9H,1-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOJUNYXOESDYTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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